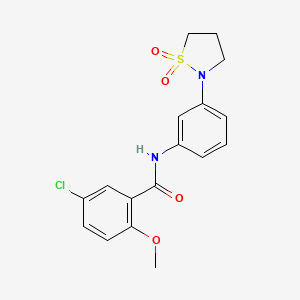
5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C17H17ClN2O4S and its molecular weight is 380.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-chloro-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound features a chloro-substituted phenyl ring and an isothiazolidin-2-yl moiety, which are critical for its biological activity. The synthesis typically involves multi-step organic reactions, including nitration, reduction, and acylation processes. The general synthetic route can be summarized as follows:
- Nitration of 4-chloroaniline to form the corresponding nitro compound.
- Reduction to obtain the aniline derivative.
- Cyclization with isothiazolidine-1,1-dioxide.
- Acylation with 2-methoxybenzoyl chloride.
This method yields this compound with high purity and yield.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, an evaluation using the MTT assay revealed that at a concentration of 50 µM, the compound effectively inhibited cell viability in several cancer types, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- Panc-1 (pancreatic cancer)
- HT-29 (colon cancer)
The results indicated that the compound has a GI50 value lower than many existing chemotherapeutics, suggesting its potential as a novel anticancer agent .
The mechanism through which this compound exerts its effects appears to involve:
- Inhibition of EGFR (Epidermal Growth Factor Receptor) : The compound has been shown to inhibit EGFR T790M mutations with IC50 values comparable to established inhibitors like osimertinib .
- Induction of Apoptosis : Studies indicate that treatment leads to increased levels of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic Bcl-2 levels .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | 47 | EGFR Inhibition |
| MCF-7 | 45 | Apoptosis Induction | |
| Panc-1 | 50 | EGFR Inhibition | |
| HT-29 | 48 | Apoptosis Induction |
Case Studies
In one notable study, researchers synthesized various derivatives of the compound to evaluate their biological activities. The most promising derivatives exhibited enhanced binding affinities for EGFR and showed improved antiproliferative effects in vitro .
Another study highlighted the role of structural modifications in enhancing the efficacy of the compound against resistant cancer cell lines. The modifications included variations in the substituents on the phenyl ring and alterations in the isothiazolidine structure .
特性
IUPAC Name |
5-chloro-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-16-7-6-12(18)10-15(16)17(21)19-13-4-2-5-14(11-13)20-8-3-9-25(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTPVLJVXQJODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














